N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide
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Overview
Description
N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide is an organic compound that belongs to the class of pyridone derivatives This compound is characterized by a pyridone ring substituted with a methyl group at the 4-position and a cycloheptanecarboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide typically involves the following steps:
Formation of the Pyridone Ring: The pyridone ring can be synthesized through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with suitable carbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the cycloheptanecarboxamide group through an amidation reaction between the pyridone derivative and cycloheptanecarboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridone ring or the cycloheptanecarboxamide group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Alkylating agents, halogenating agents, and other reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)
- EPZ-005687
- EPZ-6438
- GSK-343
- GSK-126
Uniqueness
N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its combination of a pyridone ring with a cycloheptanecarboxamide group sets it apart from other similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(4-methyl-2-oxo-1H-pyridin-3-yl)cycloheptanecarboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-10-8-9-15-14(18)12(10)16-13(17)11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
ZTMRZOVTGDUWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC=C1)NC(=O)C2CCCCCC2 |
Origin of Product |
United States |
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